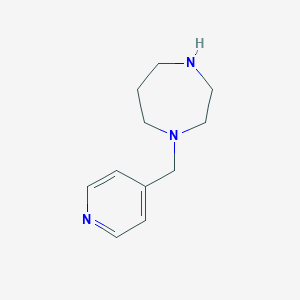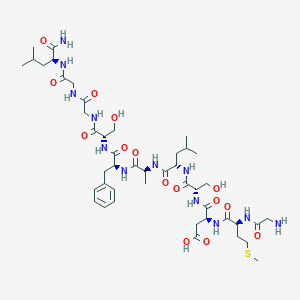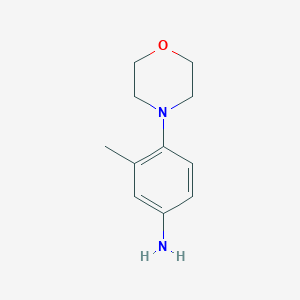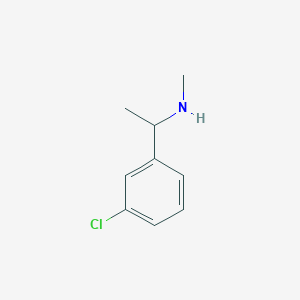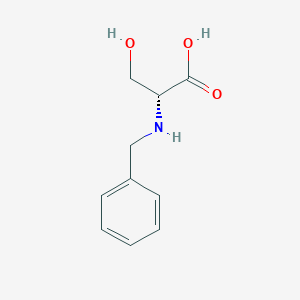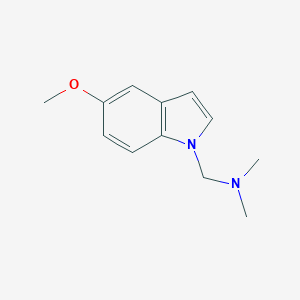
1-dimethylaminomethyl-5-methoxy-1H-indole
Übersicht
Beschreibung
1-dimethylaminomethyl-5-methoxy-1H-indole is a chemical compound with the molecular formula C13H18N2O. It is also known as methoxymethyltryptamine (MMT) and is a derivative of tryptamine. MMT is a psychoactive compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
MMT works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of the receptor and the release of neurotransmitters such as dopamine and norepinephrine. The activation of these receptors leads to changes in mood, perception, and cognition.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MMT are similar to those of other psychedelic compounds. MMT has been found to increase heart rate, blood pressure, and body temperature. It can also cause changes in visual perception and alter mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMT in lab experiments is its relatively simple synthesis method. It can be easily produced in a laboratory setting and is relatively inexpensive. However, one limitation is that MMT is a controlled substance and requires special licensing and permits to handle and use.
Zukünftige Richtungen
There are several future directions for the study of MMT. One area of research is its potential therapeutic applications in treating depression, anxiety, and addiction. Another area of research is the development of new synthetic methods for producing MMT. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of MMT.
Conclusion:
In conclusion, 1-dimethylaminomethyl-5-methoxy-1H-indole, or methoxymethyltryptamine, is a psychoactive compound that has been studied for its potential therapeutic applications. It can be synthesized through a relatively simple method and has been found to activate serotonin receptors in the brain, leading to changes in mood, perception, and cognition. While there are advantages and limitations to using MMT in lab experiments, there are several future directions for research, including its potential therapeutic applications and the development of new synthetic methods.
Wissenschaftliche Forschungsanwendungen
MMT has been studied for its potential therapeutic applications in treating depression, anxiety, and addiction. It has been shown to have a similar mechanism of action to other psychedelic compounds such as psilocybin and LSD. MMT has been found to activate serotonin receptors in the brain, leading to changes in mood, perception, and cognition.
Eigenschaften
CAS-Nummer |
164083-68-5 |
|---|---|
Produktname |
1-dimethylaminomethyl-5-methoxy-1H-indole |
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-(5-methoxyindol-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H16N2O/c1-13(2)9-14-7-6-10-8-11(15-3)4-5-12(10)14/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
JROUYZFGJCAGIS-UHFFFAOYSA-N |
SMILES |
CN(C)CN1C=CC2=C1C=CC(=C2)OC |
Kanonische SMILES |
CN(C)CN1C=CC2=C1C=CC(=C2)OC |
Synonyme |
1-dimethylaminomethyl-5-methoxy-1H-indole |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)
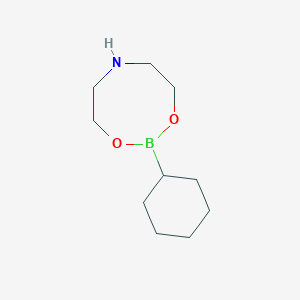
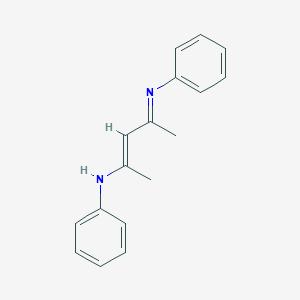
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
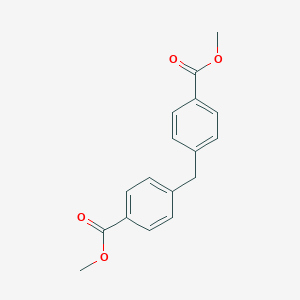
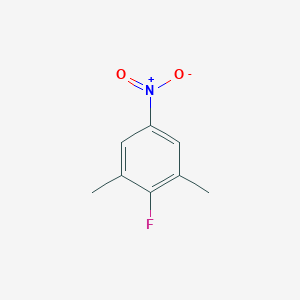
![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)
